Aumolertinib (CAS: 1899921-05-1) is a highly selective, irreversible third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). Structurally distinguished from earlier TKIs by an aminopyrimidine core with a Michael acceptor, Aumolertinib features a critical procurement differentiator: the substitution of a methyl group with a cyclopropyl group on the indole nitrogen ring [1]. This structural optimization significantly enhances lipid solubility, metabolic stability, and blood-brain barrier (BBB) penetration while preventing the formation of nonselective metabolites [2]. For scientific buyers and formulation engineers, Aumolertinib serves as a premium baseline compound for targeted oncology modeling, offering potent inhibition of T790M, L858R, and exon 19 deletion mutations with a rigorously quantified sparing effect on wild-type EGFR [1].
Substituting Aumolertinib with the benchmark third-generation TKI Osimertinib or earlier-generation alternatives (like Afatinib or Gefitinib) compromises assay specificity and in vivo model accuracy. While Osimertinib shares a similar core structure, its N-methyl group undergoes metabolism to form secondary compounds that strongly inhibit wild-type EGFR (WT-EGFR), leading to off-target dose-limiting toxicities in cellular and animal models [1]. Furthermore, Osimertinib exhibits a significantly lower brain-to-plasma concentration ratio, severely limiting its utility in central nervous system (CNS) metastasis modeling [2]. Earlier-generation TKIs like Afatinib lack the necessary selectivity against the T790M resistance mutation and demonstrate poor WT-EGFR sparing, making them unsuitable for modern resistance-focused oncology screens [3].
The incorporation of a cyclopropyl group grants Aumolertinib exceptional lipid solubility, directly translating to superior BBB penetration compared to the standard-of-care comparator, Osimertinib. In preclinical pharmacokinetic models, Aumolertinib achieved a brain-to-plasma concentration ratio ranging from 4.4 to 19.1, whereas Osimertinib only achieved a ratio of 1.8 to 2.8[1]. This near 7-fold maximum increase in CNS exposure makes Aumolertinib the definitive choice for in vivo neuro-oncology studies.
| Evidence Dimension | Brain-to-plasma concentration ratio |
| Target Compound Data | 4.4 to 19.1 |
| Comparator Or Baseline | Osimertinib (1.8 to 2.8) |
| Quantified Difference | Up to ~7-fold higher brain-to-plasma ratio |
| Conditions | Preclinical in vivo pharmacokinetic modeling |
Procurement for CNS and brain metastasis research should prioritize Aumolertinib to ensure sufficient target engagement in neural tissues without requiring toxic systemic dosing.
Aumolertinib demonstrates a highly favorable therapeutic index by sparing wild-type EGFR (WT-EGFR) while maintaining potent activity against sensitizing mutations. In vitro pharmacodynamic assays reveal that Aumolertinib inhibits T790M/L858R mutations with an IC50 of 0.29 ± 0.10 nM, while its IC50 against WT-EGFR is 3.39 ± 0.53 nM [1]. This approximately 10-fold selectivity margin, driven by the cyclopropyl modification that prevents nonselective metabolite formation, provides a cleaner toxicity profile in cellular assays compared to Osimertinib [2].
| Evidence Dimension | IC50 Selectivity Margin (WT-EGFR vs T790M/L858R) |
| Target Compound Data | WT-EGFR IC50 = 3.39 nM vs T790M/L858R IC50 = 0.29 nM |
| Comparator Or Baseline | Osimertinib (produces metabolites with strong WT-EGFR inhibition) |
| Quantified Difference | ~10-fold selectivity margin for Aumolertinib |
| Conditions | In vitro kinase inhibitory assays |
Selecting Aumolertinib minimizes confounding off-target cytotoxicity in wild-type tissues, ensuring cleaner data in complex co-culture or in vivo toxicity models.
Beyond standard T790M/L858R mutations, Aumolertinib exhibits superior WT-to-mutant selectivity ratios against uncommon EGFR mutations (such as G719S, S768I, and L861Q) when compared to both Osimertinib and Afatinib. In engineered Ba/F3 cell models, Aumolertinib significantly reduced the viability of cells harboring uncommon mutations with average IC50 values ranging from 10.68 to 453.47 nmol/L, while maintaining lower activity against WT cells than Afatinib [1].
| Evidence Dimension | WT/mutant IC50 Selectivity Ratio |
| Target Compound Data | High selectivity for uncommon mutations (IC50 10.68-453.47 nM) |
| Comparator Or Baseline | Afatinib and Osimertinib (lower WT/mutant selectivity ratios) |
| Quantified Difference | Superior selectivity index for Aumolertinib across multiple uncommon insertion/point mutations |
| Conditions | Engineered Ba/F3 cell viability assays |
Laboratories screening pan-mutation panels or uncommon EGFR variants should procure Aumolertinib to achieve robust inhibition without the severe WT-EGFR toxicity associated with Afatinib.
Due to its exceptionally high brain-to-plasma concentration ratio (4.4 to 19.1), Aumolertinib is the preferred TKI for establishing and treating in vivo models of EGFR-mutated non-small cell lung cancer with central nervous system involvement. It outperforms Osimertinib in penetrating the blood-brain barrier, ensuring reliable target engagement in neuro-oncology studies[1].
Aumolertinib's ~10-fold selectivity margin for mutant over wild-type EGFR, coupled with its lack of nonselective WT-inhibiting metabolites, makes it ideal for complex 3D organoids or co-culture systems where sparing healthy, wild-type epithelial cells is critical to assay viability [2].
For high-throughput screening or targeted profiling of uncommon EGFR mutations (e.g., G719S, S768I, L861Q), Aumolertinib provides a superior wild-type-to-mutant selectivity ratio compared to Afatinib, allowing researchers to study uncommon mutation inhibition without overlapping wild-type toxicity [3].